ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate
Overview
Description
“Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate” is a chemical compound that belongs to the class of functionally 4-substituted pyrazolic compounds . It is related to a series of compounds that have been synthesized and tested for their activities against phytopathogenic fungi .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with various reagents. For instance, the synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in anhydrous 1,2-dichlorethane .
Scientific Research Applications
Application 1: Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to “ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate”, were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Application 2: Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
Application 3: Antifungal Activity of Difluoromethyl Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Application 4: Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
Application 5: Antifungal Activity of Difluoromethyl Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Application 6: Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
properties
IUPAC Name |
(1-ethoxy-1,3-dioxobutan-2-yl) 1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-17-11(16)9(7(2)14)18-10(15)8-5-12-13(3)6-8/h5-6,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULOIWMTKAEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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